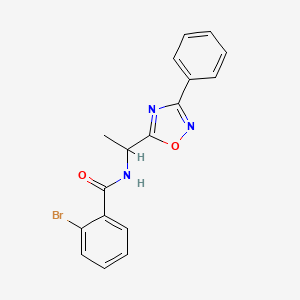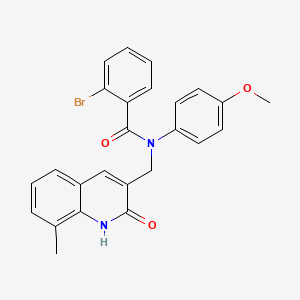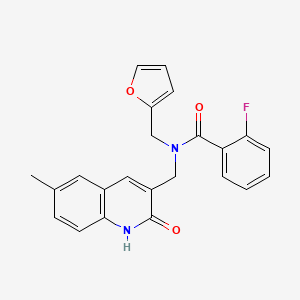
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism of Action
The exact mechanism of action of N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties in various animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential application in medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent, which makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its application in certain experimental settings.
Future Directions
There are several future directions for the research on N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One of the potential directions is the development of new drugs based on this compound for the treatment of inflammatory diseases, pain, and cancer. Another direction is the investigation of its potential application in agriculture as a pesticide. Finally, there is a need for further studies to understand the exact mechanism of action of this compound and its potential side effects.
In conclusion, N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and its other potential applications.
Synthesis Methods
The synthesis of N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a multi-step process. The first step involves the preparation of 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 2-chloro-4-nitrophenol to produce 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol. The final step involves the reaction of N-butyl-2-bromoacetamide with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base to produce N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
Scientific Research Applications
N-butyl-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent. In addition, it has been studied for its potential application as a pesticide and as a material for the fabrication of organic electronic devices.
properties
IUPAC Name |
N-butyl-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-10-18-15(21)11-22-14-9-7-6-8-13(14)17-19-16(12(2)3)20-23-17/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUPJXHJNYDYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC=C1C2=NC(=NO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

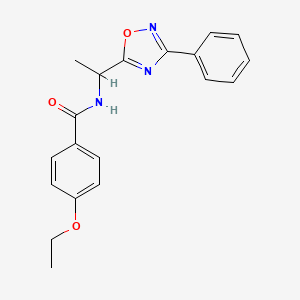

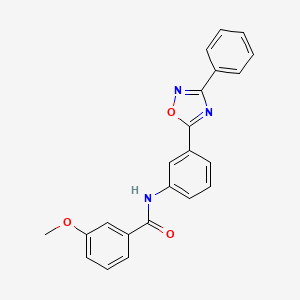

![ethyl 4-({[(4-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7717875.png)
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
